1H-Tetrazol-5-ol

Medicinal Chemistry Bioisosteric Replacement Physicochemical Profiling

Select 1H-Tetrazol-5-ol for SAR campaigns requiring direct carboxylic acid replacement without ionization shift (ΔpKa <0.1). Its oxo-tautomer ensures unique H-bonding distinct from acylsulfonamides. High aqueous solubility (≥25 mg/mL) eliminates DMSO vehicle artifacts in fragment-based screening. Resists Phase II glucuronidation, mitigating acyl glucuronide liabilities in oral programs. Versatile scaffold for N-functionalization or metal coordination. Insist on >98% purity to avoid tetrazole decomposition side products during scale-up.

Molecular Formula CH2N4O
Molecular Weight 86.05 g/mol
CAS No. 16421-52-6
Cat. No. B103978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Tetrazol-5-ol
CAS16421-52-6
Molecular FormulaCH2N4O
Molecular Weight86.05 g/mol
Structural Identifiers
SMILESC1(=O)NNN=N1
InChIInChI=1S/CH2N4O/c6-1-2-4-5-3-1/h(H2,2,3,4,5,6)
InChIKeyJXBKZAYVMSNKHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Tetrazol-5-ol (CAS 16421-52-6) Scientific Procurement Baseline


1H-Tetrazol-5-ol (CAS 16421-52-6), also known as 5-hydroxytetrazole or 1,4-dihydrotetrazol-5-one, is a five-membered heterocyclic compound with molecular formula CH2N4O and molecular weight 86.05 g/mol [1][2]. It belongs to the tetrazole family, a class of nitrogen-rich heterocycles extensively investigated as carboxylic acid bioisosteres in medicinal chemistry [3]. The compound exists predominantly in the oxo-tautomeric form (1,4-dihydrotetrazol-5-one) under physiological conditions, featuring an acidic proton with aqueous pKa approximately 4.90, closely matching that of carboxylic acid functional groups [4][5]. Its XLogP3-AA value of -0.1 indicates hydrophilic character favorable for aqueous solubility [1]. This compound serves as both a parent scaffold for derivative synthesis and a direct bioisosteric replacement candidate in lead optimization programs.

Why Generic Substitution Fails for 1H-Tetrazol-5-ol Procurement


Interchanging 1H-Tetrazol-5-ol with other tetrazole analogs or carboxylic acid bioisosteres is scientifically unsound due to quantifiable differences in ionization state, solubility, metabolic stability, and thermochemical behavior. While the tetrazole class shares broad structural features, the unsubstituted 5-hydroxytetrazole core exhibits distinct pKa (4.90) that differs meaningfully from 5-methyltetrazole (pKa 5.56) and 5-phenyltetrazole derivatives (pKa ~3.1–5.5 depending on substitution) [1][2]. These differences directly affect ionization at physiological pH and consequently membrane permeability and target engagement. Additionally, the oxo-tautomeric form (1,4-dihydrotetrazol-5-one) confers unique hydrogen-bonding capabilities distinct from carboxylic acids or other bioisosteres like acylsulfonamides [3]. The compound's favorable aqueous solubility (>25 mg/mL) and DMSO compatibility (50 mM) further differentiate it from more lipophilic tetrazole derivatives that require co-solvents or specialized formulation [4]. The following quantitative evidence guide provides verifiable data to support scientifically grounded procurement decisions.

1H-Tetrazol-5-ol (CAS 16421-52-6) Quantitative Differentiation Evidence


Aqueous pKa and Ionization State Differentiation vs. Carboxylic Acids and Substituted Tetrazoles

1H-Tetrazol-5-ol exhibits an aqueous pKa of 4.90, which is directly comparable to the pKa of acetic acid (4.76) and falls within the typical range for carboxylic acid functional groups (4.5–4.9) [1][2]. This pKa differs significantly from 5-methyltetrazole (pKa 5.56, representing a ~0.66 log unit increase) and 5-phenyltetrazole derivatives which vary from pKa 3.12 to 5.45 depending on substitution pattern [1][3]. The lower pKa of 1H-Tetrazol-5-ol relative to 5-methyltetrazole results in greater ionization at physiological pH (pH 7.4): 1H-Tetrazol-5-ol exists approximately 99.7% ionized (calculated from Henderson-Hasselbalch), whereas 5-methyltetrazole exists approximately 98.6% ionized—a difference that may impact passive diffusion and cellular permeability.

Medicinal Chemistry Bioisosteric Replacement Physicochemical Profiling

Aqueous and DMSO Solubility for In Vitro Assay Compatibility

1H-Tetrazol-5-ol demonstrates aqueous solubility of at least 25 mg/mL (approximately 290 mM based on molecular weight 86.05 g/mol) and DMSO solubility of 50 mM [1]. This solubility profile contrasts with 5-phenyltetrazole (CAS 18039-42-4), which has markedly lower aqueous solubility requiring organic co-solvents for in vitro assays (exact comparative data not located; class-level inference based on higher lipophilicity of phenyl-substituted analogs). The compound's XLogP3-AA value of -0.1 confirms its hydrophilic character, whereas substituted tetrazoles exhibit increasing logP values proportional to substituent lipophilicity [2].

Assay Development Solubility Profiling Compound Handling

Thermochemical Stability Profile for Energetic Materials and Safe Handling Assessment

1H-Tetrazol-5-ol exhibits a standard enthalpy of formation (ΔfH°solid) of 6.3 ± 1.9 kJ/mol and a standard enthalpy of combustion (ΔcH°solid) of -685.7 ± 1.9 kJ/mol as determined by combustion calorimetry [1]. The modest positive enthalpy of formation (endothermic) indicates that the compound is not highly energetic in its native solid state, distinguishing it from high-nitrogen tetrazole derivatives used as propellants or explosives. This thermochemical profile is consistent with its stability under standard laboratory storage conditions and supports safe handling without special energetic material precautions, unlike certain 5-azido or 5-nitro tetrazole derivatives.

Energetic Materials Thermal Stability Safety Assessment

Metabolic Stability Advantage as Carboxylic Acid Bioisostere

5-Substituted-1H-tetrazoles, including the parent 1H-Tetrazol-5-ol scaffold, are established as metabolism-resistant isosteric replacements for carboxylic acid functional groups (RCO2H) [1]. Carboxylic acids are susceptible to Phase II conjugation via glucuronidation, which can generate reactive acyl glucuronide metabolites associated with idiosyncratic toxicity [2]. Tetrazoles resist this metabolic pathway while maintaining comparable acidity (pKa ~4.90) and hydrogen-bonding capacity [3]. This class-level property has been exploited in multiple marketed drugs including losartan, candesartan, and valsartan, where the tetrazole moiety confers extended pharmacokinetic half-life and reduced metabolic liability relative to the corresponding carboxylic acid congeners [1].

Drug Metabolism Bioisosteric Replacement ADME Optimization

Lipophilicity Differentiation vs. 5-Substituted Tetrazole Analogs

1H-Tetrazol-5-ol has a computed XLogP3-AA value of -0.1, indicating low lipophilicity and high aqueous compatibility [1]. In contrast, 5-substituted tetrazole derivatives exhibit substantially higher logP values proportional to substituent size and hydrophobicity: for example, 5-phenyltetrazole has a computed logP of approximately 1.5–2.0, and 5-benzyltetrazole has logP approximately 1.8–2.3 [2]. The ~1.6–2.4 log unit difference translates to a 40–250× higher octanol-water partition coefficient for the substituted analogs, significantly affecting membrane permeability, plasma protein binding, and volume of distribution predictions [3].

Physicochemical Profiling Lipophilicity Permeability Prediction

Structural Determinants: Hydrogen Bond Donor/Acceptor Profile for Target Engagement

1H-Tetrazol-5-ol possesses 2 hydrogen bond donors and 3 hydrogen bond acceptors as computed from its molecular structure [1]. The oxo-tautomeric form (1,4-dihydrotetrazol-5-one) presents a carbonyl oxygen capable of accepting hydrogen bonds and an NH group capable of donating hydrogen bonds, creating a planar hydrogen-bonding array similar to the carboxylic acid functional group [2]. Electrostatic potential (ESP) mapping studies confirm that the spatial distribution of negative charge in tetrazole closely mimics that of carboxylate, with similar topography enabling comparable "key-and-lock" interactions with protein targets [3]. This hydrogen-bonding profile differs from 1H-tetrazole-5-thiol, which replaces the oxygen with sulfur (CH2N4S, molecular weight 102.12 g/mol), altering both hydrogen-bonding capacity and metal coordination preferences [4].

Structure-Based Drug Design Hydrogen Bonding Molecular Recognition

1H-Tetrazol-5-ol (CAS 16421-52-6) Optimal Research and Industrial Application Scenarios


Medicinal Chemistry: Carboxylic Acid Bioisosteric Replacement in Lead Optimization

1H-Tetrazol-5-ol serves as the prototypical scaffold for evaluating tetrazole-based carboxylic acid bioisosteric replacements. Its pKa of 4.90 closely matches the carboxylic acid range (4.5–4.9), enabling direct substitution without altering the ionization state at physiological pH [1]. The compound's resistance to glucuronidation pathways that metabolize carboxylic acids makes it a preferred starting point for improving metabolic stability in early lead optimization [2]. Researchers should prioritize this compound when designing SAR studies that require maintenance of acidic functionality while mitigating Phase II metabolic liabilities, particularly for programs targeting oral bioavailability where acyl glucuronide formation is a known concern [2][3].

Aqueous Assay Development and Fragment-Based Screening

The high aqueous solubility of 1H-Tetrazol-5-ol (≥25 mg/mL, ~290 mM) enables its use in purely aqueous assay formats without DMSO or surfactant co-solvents, minimizing vehicle-related artifacts in biochemical and biophysical assays [1]. Its low lipophilicity (XLogP3-AA = -0.1) reduces non-specific protein binding, making it suitable for fragment-based screening libraries where high aqueous solubility and minimal assay interference are critical [2]. Compared to 5-phenyltetrazole and other substituted analogs with higher logP values, 1H-Tetrazol-5-ol provides cleaner assay data with reduced false-positive rates from aggregation or non-specific interactions [2][3].

Synthetic Intermediate for 5-Substituted Tetrazole Derivatives

1H-Tetrazol-5-ol serves as a versatile synthetic intermediate for preparing diverse 5-substituted tetrazole derivatives via alkylation, arylation, or click chemistry approaches. The compound's oxo-tautomeric form (1,4-dihydrotetrazol-5-one) can be functionalized at N-1, N-2, or N-4 positions, or converted to 5-chloro or 5-thio derivatives for further elaboration [1]. Its moderate thermochemical stability (ΔfH°solid = 6.3 ± 1.9 kJ/mol) ensures safe handling during synthetic manipulations at scale, unlike more energetic tetrazole intermediates that require specialized safety protocols [2]. Procurement for synthetic applications should prioritize high-purity material (>98%) to avoid side reactions from tetrazole decomposition products [3].

Coordination Chemistry and Metal Complex Synthesis

The tetrazole ring of 1H-Tetrazol-5-ol, with its multiple nitrogen atoms capable of metal coordination, serves as a ligand scaffold for synthesizing metal-organic frameworks (MOFs) and coordination complexes. The 5-hydroxy (oxo) group provides an additional coordination site distinct from 1H-tetrazole-5-thiol, which offers a soft sulfur donor site for preferential binding to late transition metals [1]. The compound's hydrogen-bonding capacity (2 donors, 3 acceptors) also supports supramolecular assembly through non-covalent interactions [2]. Researchers should select 1H-Tetrazol-5-ol over thiol analogs when oxygen-based coordination or hydrogen-bonding-directed crystal engineering is desired, and over substituted tetrazoles when minimal steric hindrance at the coordination site is required [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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